Cas no 2034431-30-4 (N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide)

N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- AKOS025317785
- 2034431-30-4
- N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- F6475-7870
-
- インチ: 1S/C17H16N4O2S/c22-16(20-12-4-3-11-9-19-21-15(11)8-12)14-2-1-6-18-17(14)23-13-5-7-24-10-13/h1-4,6,8-9,13H,5,7,10H2,(H,19,21)(H,20,22)
- InChIKey: LCLJGEICPABVCV-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)OC1C(=CC=CN=1)C(NC1C=CC2C=NNC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 340.09939694g/mol
- どういたいしつりょう: 340.09939694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-7870-40mg |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-75mg |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-2mg |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-20μmol |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-2μmol |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-4mg |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-5μmol |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-5mg |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-30mg |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F6475-7870-50mg |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
2034431-30-4 | 90%+ | 50mg |
$160.0 | 2023-07-05 |
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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2. Book reviews
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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7. Book reviews
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamideに関する追加情報
Introduction to N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS No. 2034431-30-4)
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034431-30-4, represents a novel chemical entity with a unique structural framework that combines an indazole moiety with a pyridine carboxamide group, linked through an ether bond derived from thiolane. The structural complexity of this molecule not only makes it an intriguing subject for synthetic chemistry but also opens up diverse possibilities for its biological activity and potential therapeutic applications.
The indazole ring is a heterocyclic aromatic system that is well-documented for its presence in numerous bioactive natural products and pharmacologically relevant molecules. Its ability to engage in various non-covalent interactions with biological targets makes it a valuable scaffold in drug design. In particular, the 6-position of the indazole ring in N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide provides a strategic site for functionalization, enabling the attachment of additional pharmacophoric elements that can modulate its biological profile.
The pyridine carboxamide moiety is another critical component of this compound, contributing to its overall pharmacological potential. Pyridine derivatives are widely recognized for their role in medicinal chemistry, often serving as key pharmacophores in drugs targeting neurological disorders, cardiovascular diseases, and infections. The carboxamide group not only enhances the solubility of the molecule but also allows for further derivatization, enabling the exploration of analogues with tailored properties.
The linkage between the indazole and pyridine units via an ether bond derived from thiolane introduces an additional layer of structural complexity. Thiolane is a cyclic sulfone derivative that has been explored in various synthetic applications due to its stability and reactivity. The incorporation of the thiolan-3-yloxy group not only diversifies the chemical space but also potentially enhances the bioavailability and metabolic stability of the compound. This unique structural feature may contribute to its selective interaction with biological targets, minimizing off-target effects and improving therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide and biological macromolecules. These studies have highlighted the potential for this compound to interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary computational analyses suggest that the indazole moiety may bind to pockets on enzymes such as kinases, while the pyridine carboxamide group could engage with receptor surfaces, modulating their activity.
In vitro studies have begun to elucidate the biological activity of N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide. Initial experiments have demonstrated promising results in modulating the activity of certain enzymes implicated in inflammatory responses and cancer progression. The compound exhibits inhibitory effects on specific kinases, suggesting its potential as an anti-inflammatory agent or chemotherapeutic drug. Additionally, its ability to interact with DNA-binding proteins has raised interest in its potential applications in oncology.
The synthesis of N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including nucleophilic substitution reactions, cyclization processes, and protective group strategies. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for subsequent biological evaluation.
The development of new drug candidates is often accompanied by rigorous safety assessments to ensure their suitability for therapeutic use. While N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide shows promise in preclinical studies, further research is needed to evaluate its safety profile comprehensively. This includes assessing its toxicity, immunogenicity, and potential for drug-drug interactions.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) has accelerated the discovery process for novel pharmaceuticals. N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is being evaluated using these methodologies to identify optimal lead compounds for further development. HTS allows for rapid testing of large libraries of compounds against various biological targets, while SBDD leverages computational models to guide the design of molecules with enhanced binding affinity and selectivity.
The future prospects for N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide are exciting and multifaceted. Ongoing research aims to optimize its pharmacological properties through structure-based modifications, leading to more effective and safer therapeutic agents. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate this promising compound into tangible clinical benefits.
In conclusion, N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS No. 2034431-30-4) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical applications. Its unique combination of pharmacophoric elements positions it as a valuable candidate for further exploration in drug discovery efforts aimed at addressing various human diseases.
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